- Aerobic Oxidation of Diverse Primary Alcohols to Carboxylic Acids with a Heterogeneous Pd-Bi-Te/C (PBT/C) CatalystOrganic Process Research & Development, 2017, 21(9), 1388-1393,
Cas no 89364-31-8 (oxolane-3-carboxylic acid)

oxolane-3-carboxylic acid structure
Nome del prodotto:oxolane-3-carboxylic acid
oxolane-3-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Tetrahydro-3-furancarboxylic acid
- Tetrahydro-3-Furoic Acid
- 3-Furancarboxylic acid,tetrahydro-
- 4,7-Dimethoxy-1-Indanone
- Tetrahydro-3-furoic
- Tetrahydro-furan-3-carboxylic acid
- Tetrahydrofuran-3-carboxylic acid
- Oxolane-3-carboxylic Acid
- 3-Furancarboxylic acid, tetrahydro-
- 3-oxolanecarboxylic acid
- Tetrahydro-3-furoicacid
- PubChem22077
- 3-tetrahydrofuroic acid
- rac-tetrahydro-3-furoic acid
- (RS)-3-Tetrahydrofuroic acid
- 3-tetrahydrofuranecarboxylic acid
- 3-tetrahydrofuran-carboxylic acid
- EBD2000
- BOTREHHXSQGWT
- 3-Furoic acid, tetrahydro- (6CI, 7CI)
- Tetrahydro-3-furancarboxylic acid (ACI)
- 1,2,3,4-Tetrahydrofuran-3-carboxylic acid
- Tetrahydro-3-furanoic acid
- oxolane-3-carboxylic acid
-
- MDL: MFCD00005350
- Inchi: 1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)
- Chiave InChI: BOTREHHXSQGWTR-UHFFFAOYSA-N
- Sorrisi: O1CCC(C(=O)O)C1
Proprietà calcolate
- Massa esatta: 116.047344g/mol
- Carica superficiale: 0
- XLogP3: -0.3
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta legami ruotabili: 1
- Massa monoisotopica: 116.047344g/mol
- Massa monoisotopica: 116.047344g/mol
- Superficie polare topologica: 46.5Ų
- Conta atomi pesanti: 8
- Complessità: 99.8
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Pale-yellow to Yellow-brown Liquid
- Densità: 1.214 g/mL at 25 °C(lit.)
- Punto di ebollizione: 140 °C/15 mmHg(lit.)
- Punto di infiammabilità: Gradi Fahrenheit:>230°F
Gradi Celsius:>110°C - Indice di rifrazione: n20/D 1.4605(lit.)
- Solubilità: Non determinato
oxolane-3-carboxylic acid Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305 + P351 + P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 26-37/39
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Sealed in dry,Room Temperature
oxolane-3-carboxylic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A131779-1g |
Tetrahydrofuran-3-carboxylic acid |
89364-31-8 | 97% stabilized 250 ppm BHT | 1g |
$6.0 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1045794-1g |
Tetrahydrofuran-3-carboxylic acid |
89364-31-8 | 98% | 1g |
¥39 | 2023-02-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02165-100G |
oxolane-3-carboxylic acid |
89364-31-8 | 97% | 100g |
¥ 1,676.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02165-250G |
oxolane-3-carboxylic acid |
89364-31-8 | 97% | 250g |
¥ 3,432.00 | 2023-04-13 | |
TRC | T293610-25g |
Tetrahydro-3-furoic Acid |
89364-31-8 | 25g |
$ 494.00 | 2023-09-06 | ||
Chemenu | CM104579-500g |
oxolane-3-carboxylic acid |
89364-31-8 | 97% | 500g |
$1248 | 2023-03-04 | |
eNovation Chemicals LLC | D494901-5G |
oxolane-3-carboxylic acid |
89364-31-8 | 97% | 5g |
$45 | 2023-05-13 | |
abcr | AB285793-10 g |
Tetrahydro-furan-3-carboxylic acid, 97%; . |
89364-31-8 | 97% | 10g |
€104.20 | 2023-06-21 | |
Enamine | EN300-53423-0.05g |
oxolane-3-carboxylic acid |
89364-31-8 | 95% | 0.05g |
$19.0 | 2023-04-30 | |
Enamine | EN300-53423-2.5g |
oxolane-3-carboxylic acid |
89364-31-8 | 95% | 2.5g |
$48.0 | 2023-04-30 |
oxolane-3-carboxylic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: Bismuth palladium telluride (Bi0.35PdTe0.23) Solvents: Methanol , Water ; 8 h, 1 atm, 50 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Nickel Solvents: Water ; 78 h, 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Riferimento
- Pyrazolo-[1,5-a]-1,3,5-triazine corticotropin-releasing factor (CRF) receptor ligandsBioorganic & Medicinal Chemistry, 2003, 11(18), 4093-4102,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Sodium carbonate Catalysts: 4-Acetamido-TEMPO Solvents: Water ; 3 h, pH 9.8 - 10.1, rt
Riferimento
- Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to "Anelli" and "Pinnick" OxidationsACS Catalysis, 2018, 8(7), 6738-6744,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid , Methanol ; 1 d, 3.5 atm, rt
Riferimento
- Chiral heterospirocyclic 2H-azirin-3-amines as synthons for 3-amino-2,3,4,5-tetrahydrofuran-3-carboxylic acid and their use in peptide synthesisHelvetica Chimica Acta, 2003, 86(5), 1371-1396,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Acetonitrile , Ethyl acetate , Water
1.2 Reagents: Sodium periodate Catalysts: Ruthenium trichloride
1.2 Reagents: Sodium periodate Catalysts: Ruthenium trichloride
Riferimento
- An improved and practical Sharpless oxidation of primary alcohols to the carboxylic acidsSynthetic Communications, 1999, 29(17), 2937-2942,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Pyridinium tribromide Catalysts: Acetylcholine chloride , 4-(Benzoyloxy)-2,2,6,6-tetramethylpiperidine-1-oxyl Solvents: Tetrahydropyran , Water ; rt; 120 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: (+)-Tartaric acid Solvents: Water ; acidified, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: (+)-Tartaric acid Solvents: Water ; acidified, rt
Riferimento
- TEMPO-mediated oxidation of primary alcohols to carboxylic acids by exploitation of ethers in an aqueous-organic biphase systemBulletin of the Chemical Society of Japan, 2009, 82(8), 1000-1002,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Water ; 6 h, 60 °C
Riferimento
- Catalytic Hydrogenation of Biomass-Derived Furoic Acid to Tetrahydrofuroic Acid Derivatives over Pd/CoOx Catalyst in WaterChemCatChem, 2022, 14(16),,
oxolane-3-carboxylic acid Raw materials
oxolane-3-carboxylic acid Preparation Products
oxolane-3-carboxylic acid Letteratura correlata
-
Carolina Sánchez,Kamil Makowski,Paula Mera,Jaume Farràs,Ernesto Nicolás,Laura Herrero,Guillermina Asins,Dolors Serra,Fausto G. Hegardt,Xavier Ariza,Jordi Garcia RSC Adv. 2013 3 6564
-
2. Configurational assignments of diastereomeric γ-lactones using vicinal H–H NMR coupling constants and molecular modellingCarlos A. Stortz,Marta S. Maier J. Chem. Soc. Perkin Trans. 2 2000 1832
-
Daniele Dondi,Stefano Protti,Angelo Albini,Sonia Ma?as Carpio,Maurizio Fagnoni Green Chem. 2009 11 1653
-
4. Configurational assignments of diastereomeric γ-lactones using vicinal H–H NMR coupling constants and molecular modellingCarlos A. Stortz,Marta S. Maier J. Chem. Soc. Perkin Trans. 2 2000 1832
-
Mark E. Bunnage,Stephen G. Davies,Paul M. Roberts,Andrew D. Smith,Jonathan M. Withey Org. Biomol. Chem. 2004 2 2763
89364-31-8 (oxolane-3-carboxylic acid) Prodotti correlati
- 76-72-2(Diethyl Ethyl(1-methylbutyl)malonate)
- 77-89-4(Triethyl O-Acetylcitrate)
- 77-92-9(Citric acid)
- 77-24-7(Diethyl ethyl(3-methylbutyl)malonate)
- 77-94-1(Tributyl citrate)
- 66838-42-4((3R)-oxolane-3-carboxylic acid)
- 53662-85-4(methyl oxolane-3-carboxylate)
- 77-90-7(Tributyl O-Acetylcitrate)
- 168395-26-4((3S)-oxolane-3-carboxylic acid)
- 1804372-16-4(3,4-Bis(trifluoromethyl)-2-bromo(trifluoromethylthio)benzene)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:89364-31-8)oxolane-3-carboxylic acid

Purezza:99%/99%
Quantità:100g/500g
Prezzo ($):179.0/842.0
atkchemica
(CAS:89364-31-8)oxolane-3-carboxylic acid

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta